
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diphenylmethylphosphine with 2-hydroxypropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction is usually conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. Additionally, the compound’s ability to form stable complexes with metal ions can influence its activity in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylphosphine: A related compound with similar chemical properties but lacking the hydroxyl group.
2-Hydroxypropan-2-ylphosphonate: Similar structure but with different substituents on the phosphorus atom.
Bis(diphenylmethyl)phosphine oxide: An oxidized form of the compound with distinct chemical properties.
Uniqueness
Bis(diphenylmethyl) (2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both diphenylmethyl and 2-hydroxypropan-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
89865-28-1 |
|---|---|
Fórmula molecular |
C29H29O4P |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
2-dibenzhydryloxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C29H29O4P/c1-29(2,30)34(31,32-27(23-15-7-3-8-16-23)24-17-9-4-10-18-24)33-28(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,30H,1-2H3 |
Clave InChI |
AITLKXWUKGLORY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


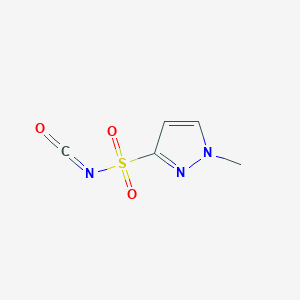
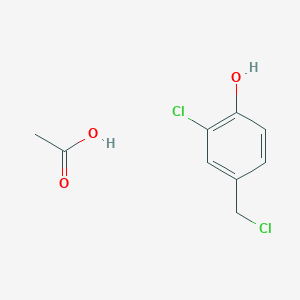
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
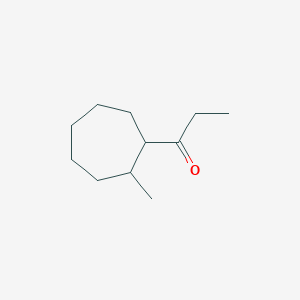
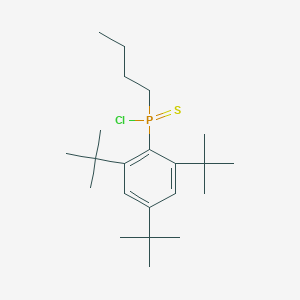
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
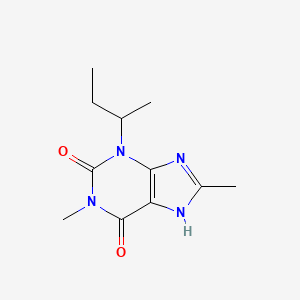
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
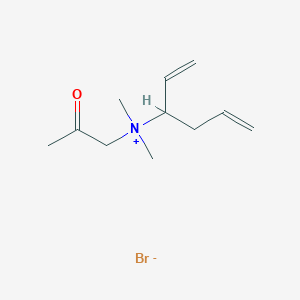
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)

